molecular formula C13H22O B1664686 Decatone CAS No. 34131-98-1

Decatone

Cat. No. B1664686
CAS RN: 34131-98-1
M. Wt: 194.31 g/mol
InChI Key: HEKJOMVJRYMUDB-UHFFFAOYSA-N
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Description

Decatone is a concentrated aromatic ingredient with a woody, vetiver, citrus-grapefruit, and green-rhubarb character . It is used in simple citrus accords where it produces contrast and fixation, and in sophisticated perfumes where it is an excellent blender for oakmoss, vetiver, sandalwood, and quinolines . It is powerful and long-lasting .


Molecular Structure Analysis

The molecular formula of Decatone is C13H22O . It is also known as 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphtalene-2 (1H)-one .


Physical And Chemical Properties Analysis

Decatone is a colorless liquid . Its molecular weight is 194.3, and it has a vapour pressure of 0.0708 hPa at 25°C .

Scientific Research Applications

Skin Permeation Enhancement

  • Overview : Decatone has been studied in the context of its ability to enhance skin permeation. A study evaluated the skin permeation enhancement effect and skin irritation of saturated fatty alcohols like decanol, which is structurally similar to Decatone, using melatonin as a model compound. It was found that these alcohols, including decanol, effectively enhanced the permeation of melatonin through the skin (Kanikkannan & Singh, 2002).

Antioxidant and Neuroprotective Properties

  • Cardiac Protection : Melatonin, a derivative of Decatone, has shown protective effects against ischemia–reperfusion injury in cardiac tissue, suggesting potential applications in treating ischemic heart diseases (Yang et al., 2014).
  • Neuroprotection in Perinatal Asphyxia : A study on melatonin's neuroprotective properties found its potential in reducing brain injury in cases of perinatal asphyxia in newborns (Aly et al., 2014).

Melatonin in Dental Implantology

  • Osteointegration of Dental Implants : Research has shown that melatonin can significantly enhance osteointegration in dental implants. A study demonstrated that the topical application of melatonin led to increased bone formation and density around dental implants in dogs (Cutando et al., 2008).

Safety And Hazards

Decatone can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJOMVJRYMUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865703
Record name 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

273.00 to 274.00 °C. @ 760.00 mm Hg
Record name Octahydro-6-isopropyl-2(1H)-naphthalenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

32 mg/L @ 20 °C (exp)
Record name Octahydro-6-isopropyl-2(1H)-naphthalenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Decatone

CAS RN

34131-98-1
Record name 6-Isopropyldecahydro-2-naphthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34131-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isopropyl-2-decalone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octahydro-6-isopropyl-2(1H)-naphthalenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Ali, N Jafery, K Farhat, A Waheed - Pakistan journal of …, 2017 - researchgate.net
… This method yields to produce UV-absorbing product, an alpha, beta unsaturated decatone, by extraction of plasma with dichloromethane, solid phase separation of the two analytes …
Number of citations: 3 www.researchgate.net
P Kraft, N Denizot - European Journal of Organic Chemistry, 2013 - Wiley Online Library
The three‐dimensional structure of tricyclic compounds with a zero‐bridge to one bridgehead atom is determined by the underlying spirocyclic framework. (–)‐Khusimone (1), the …
G Baddeley, BG Heaton, JW Rasburn - Journal of the Chemical …, 1960 - pubs.rsc.org
The primary product of the interaction is shown to be lop-vinyldecalin 1 p, 1'-oxide (V). Evidence for the truns-configuration of the decalin moiety will be presented in Part 111. Several …
Number of citations: 9 pubs.rsc.org
WR Taylor - Systematic plant studies, 1940 - repository.si.edu
Ta g Smithsonian-Hartford Expedition was made possible through the generosity of George Huntingdon Hartford, 3d, on his full-rigged ship, the J08eph Oonrad_ The scientific work was …
Number of citations: 14 repository.si.edu
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 6-Isopropyl-2 (1H)-octahydronaphthalenone was evaluated for genotoxicity, repeated …
AB Camps - Perfumer and Flavorist, 1999 - img.perfumerflavorist.com
2 worse than Rembrandt, Rubens, Leonardo Da Vinci, Giotto, El Greco, Zurbarán or Velazquez, but many people prefer their work to the classics, finding their art closer to our present …
Number of citations: 6 img.perfumerflavorist.com
P Kraft, JA Bajgrowicz, C Denis… - Angewandte Chemie …, 2000 - Wiley Online Library
… nootkatone (18) is mimicked by the perfumery synthetics Decatone (20) and Rhubofix (21), the latter being a complex mixture of regio- and stereoisomers. Grapefruit odorants have …
Number of citations: 450 onlinelibrary.wiley.com
NAJ Rogers - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the fused or condensed ring-systems compounds that include: the bicyclo[1.1.0]butane group, the bicylo[2.1.0]pentane group, the bicyclo[3.1.…
Number of citations: 0 www.sciencedirect.com
MW Carlson - 1969 - search.proquest.com
… *Some of these other cyclic systems are 12,12a, 20 13,17a l4,i?a 23,37 a-halocyclopentanones,10b and 3-bromo-trans-~2-decaTone.32c …
Number of citations: 2 search.proquest.com
AAS Zoran - 2009 - dspace.mit.edu
… Today, new tube amplifier models are still being designed, like Soldano's Decatone from 2000 or Mojave's Coyote from 2004. The modern tube amplifiers use hybrid technologies (…
Number of citations: 4 dspace.mit.edu

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